molecular formula C13H12N2O5 B1620104 o-Carboxybenzoyl-glutamic acid imide CAS No. 40548-80-9

o-Carboxybenzoyl-glutamic acid imide

货号: B1620104
CAS 编号: 40548-80-9
分子量: 276.24 g/mol
InChI 键: NIZCRYTXVSHZNS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Carboxybenzoyl-glutamic acid imide is a useful research compound. Its molecular formula is C13H12N2O5 and its molecular weight is 276.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Table 1: Synthesis Conditions for CBG

Condition Optimal Value
pH< 5
TemperatureRoom Temperature
Reaction Time2-4 hours

Anti-inflammatory Properties

CBG has shown promising anti-inflammatory effects, similar to those observed with thalidomide—a compound known for its anti-inflammatory and immunomodulatory properties. Studies indicate that CBG can inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

Antitumor Activity

Research has indicated that CBG may possess antitumor properties. In vitro studies have demonstrated that CBG can inhibit tumor cell proliferation, particularly in multiple myeloma models. The mechanism appears to involve the downregulation of growth factors critical for tumor survival .

Metabolite Formation and Pharmacokinetics

The pharmacokinetics of CBG and its metabolites have been investigated in various studies. For instance, thalidomide's metabolites, including those derived from CBG, have been analyzed to understand their therapeutic roles better. It was found that certain metabolites might be responsible for the drug's efficacy in treating multiple myeloma .

Case Study 1: Thalidomide Metabolite Analysis

A study conducted on multiple myeloma patients undergoing thalidomide therapy revealed significant differences in metabolite profiles compared to animal models. The presence of CBG metabolites was noted, suggesting a potential role in therapeutic outcomes .

Case Study 2: In Vitro Antitumor Activity

In vitro assays using human cancer cell lines demonstrated that CBG could inhibit cell growth by inducing apoptosis. The study highlighted its potential as an adjunct therapy in cancer treatment protocols .

属性

CAS 编号

40548-80-9

分子式

C13H12N2O5

分子量

276.24 g/mol

IUPAC 名称

2-(3-amino-2,6-dioxopiperidine-1-carbonyl)benzoic acid

InChI

InChI=1S/C13H12N2O5/c14-9-5-6-10(16)15(12(9)18)11(17)7-3-1-2-4-8(7)13(19)20/h1-4,9H,5-6,14H2,(H,19,20)

InChI 键

NIZCRYTXVSHZNS-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C(=O)C1N)C(=O)C2=CC=CC=C2C(=O)O

规范 SMILES

C1CC(=O)N(C(=O)C1N)C(=O)C2=CC=CC=C2C(=O)O

Key on ui other cas no.

65121-68-8

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。